![molecular formula C24H33N3O5 B2711796 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-44-7](/img/structure/B2711796.png)
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, has a molecular formula of C17H19NO5 . It is a complex organic compound that belongs to the class of benzamides.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with three methoxy groups (OCH3) attached to the benzene ring and a methoxyphenyl group attached to the nitrogen of the amide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.345 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Analogs
One significant application of compounds related to 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is in the synthesis of drug analogs. For example, Owton et al. (1995) described the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, indicating the potential for creating novel therapeutic compounds (Owton et al., 1995).
Serotonin Ligands
Research by Glennon et al. (1988) on arylpiperazine derivatives, including compounds similar to the one , revealed their potential as high-affinity 5-HT1A serotonin ligands. This finding suggests a role in developing agents targeting serotonin receptors, which are crucial in many neurological processes (Glennon et al., 1988).
5-HT6 Serotonin Receptor Ligands
Łażewska et al. (2019) explored 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, akin to the compound , for their affinity for the human serotonin 5-HT6 receptor. This research underscores the potential of such compounds in developing treatments for disorders related to serotonin receptors (Łażewska et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzamides demonstrating significant inhibitory activity on cyclooxygenase enzymes and showing promising analgesic and anti-inflammatory properties. This research indicates the utility of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
Mussoi et al. (1996) researched benzamides containing trimethyl elements, finding some analogs to be potent anticonvulsants. This suggests a potential application of similar compounds in treating convulsive disorders (Mussoi et al., 1996).
Inhibitory Activities on Enzymes
Ohemeng et al. (1994) synthesized benzofuran hydroxyamic acids, including derivatives with structural similarities to the compound , showing potent inhibitory activities on the 5-lipoxygenase enzyme. These findings highlight the potential for designing enzyme inhibitors based on such compounds (Ohemeng et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions or applications of this compound are not specified in the search results . The potential uses of a compound like this could be vast, depending on its physical and chemical properties, including potential applications in pharmaceuticals, materials science, and chemical synthesis.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5/c1-26-10-12-27(13-11-26)20(17-6-8-19(29-2)9-7-17)16-25-24(28)18-14-21(30-3)23(32-5)22(15-18)31-4/h6-9,14-15,20H,10-13,16H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNUVMMHRVBGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.